1-Butanesulfinic acid, methyl ester

Description

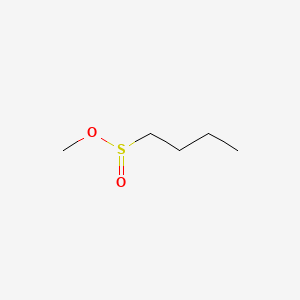

1-Butanesulfinic acid, methyl ester is an organic compound with the molecular formula C5H12O2S It is a member of the sulfinic acid esters, which are characterized by the presence of a sulfinic acid functional group (RSO2H) esterified with an alcohol

Properties

CAS No. |

673-80-3 |

|---|---|

Molecular Formula |

C5H12O2S |

Molecular Weight |

136.21 g/mol |

IUPAC Name |

methyl butane-1-sulfinate |

InChI |

InChI=1S/C5H12O2S/c1-3-4-5-8(6)7-2/h3-5H2,1-2H3 |

InChI Key |

HRRNQRJSBFSSKN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)OC |

Origin of Product |

United States |

Preparation Methods

1-Butanesulfinic acid, methyl ester can be synthesized through several methods:

Fischer Esterification: This involves the reaction of butanesulfinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

SN2 Reaction: Another method involves the nucleophilic substitution reaction of a butanesulfonyl chloride with methanol.

Chemical Reactions Analysis

Scientific Research Applications

1-Butanesulfinic acid, methyl ester has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Catalysis: The compound can act as a ligand in catalytic reactions, facilitating the formation of complex molecules.

Electrochemistry: It is used in the study of electrochemical properties and reactions, particularly in the development of new materials for batteries and fuel cells.

Mechanism of Action

The mechanism of action of 1-butanesulfinic acid, methyl ester involves its ability to undergo nucleophilic substitution and addition reactions. The sulfinic acid group can act as both a nucleophile and an electrophile, allowing it to participate in a variety of chemical transformations. The ester group can be hydrolyzed under acidic or basic conditions, leading to the formation of butanesulfinic acid and methanol .

Comparison with Similar Compounds

1-Butanesulfinic acid, methyl ester can be compared to other sulfinic acid esters and related compounds:

Methyl Methanesulfonate: Unlike this compound, methyl methanesulfonate is a sulfonic acid ester and is more resistant to hydrolysis.

Ethyl Butanesulfonate: This compound is similar in structure but has an ethyl group instead of a methyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.